molecular formula C21H26N2O3S B2498160 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1021090-02-7

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2498160
CAS No.: 1021090-02-7
M. Wt: 386.51
InChI Key: PVBSHJXSUPHNEI-UHFFFAOYSA-N
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Description

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzenesulfonyl group and an acetamide moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-substituted piperidine. This intermediate is then reacted with 2,3-dimethylphenylacetic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction parameters and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-9-8-13-20(17(16)2)22-21(24)15-18-10-6-7-14-23(18)27(25,26)19-11-4-3-5-12-19/h3-5,8-9,11-13,18H,6-7,10,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBSHJXSUPHNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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